molecular formula C12H14N2O2S B13349203 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13349203
M. Wt: 250.32 g/mol
InChI Key: HGCRWWJZJHFWBY-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Isobutyl and Thiophene Groups: The isobutyl and thiophene groups are introduced through substitution reactions, often involving the use of organometallic reagents or halogenated precursors.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially when the thiophene ring is involved.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, leading to a variety of derivatives.

    Esterification and Amidation: The carboxylic acid group can undergo esterification or amidation to form esters or amides, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide: This compound has a similar structure but with a carboximidamide group instead of a carboxylic acid group.

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile: This compound features a carbonitrile group instead of a carboxylic acid group.

    1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine: This compound has a methanamine group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2S/c1-8(2)7-14-10(12(15)16)6-9(13-14)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

HGCRWWJZJHFWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CS2)C(=O)O

Origin of Product

United States

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